(R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Optically Pure Compounds
Optically pure compounds are crucial in the pharmaceutical industry due to their specific biological activities. The synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine derivatives showcases the application of stereocontrolled synthetic methods. These compounds are prepared through a reaction that involves nucleophilic addition followed by intramolecular elimination, demonstrating the utility of (R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in synthesizing chiral molecules with high stereoselectivity (Ruano, Alemán, & Cid, 2006).
Development of Novel Polymeric Materials
The synthesis of new polymeric materials with enhanced thermal resistance and unique properties is another application area. Novel heat-resistant poly(amide-imide)s have been developed using dicarboxylic acid derivatives derived from reactions involving compounds like this compound. These polymers demonstrate excellent thermal stability, solubility, and inherent viscosities, indicating their potential for high-performance applications (Hajibeygi, Faghihi, & Shabanian, 2011).
Catalysis and Synthesis of Coordination Compounds
In catalysis, this compound derivatives have been explored for their potential to act as ligands in metal complexes that are active in various catalytic processes, including hydrogenation and carbon-carbon bond formation reactions. These complexes exhibit unique reactivity patterns that are beneficial for the synthesis of various organic compounds, demonstrating the role of these derivatives in facilitating diverse chemical transformations (Ghosh & Bharadwaj, 2004).
Properties
IUPAC Name |
(2R)-2-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c14-9-11-4-2-10(3-5-11)8-13(12(16)17)6-1-7-15-13;/h2-5,15H,1,6-8H2,(H,16,17);1H/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWUBEORFJKGPW-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)C#N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=C(C=C2)C#N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375985 | |
Record name | (R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049728-28-0 | |
Record name | (R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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